molecular formula C29H20N4O10 B11525378 Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- CAS No. 144334-82-7

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-

Cat. No.: B11525378
CAS No.: 144334-82-7
M. Wt: 584.5 g/mol
InChI Key: MEUQDIYTPKRQMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves several steps. One common method includes the reaction of benzoic acid derivatives with methylene bis compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves its interaction with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it has been shown to affect photosynthesis and secondary metabolism in plants, as well as microbial community structure .

Comparison with Similar Compounds

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] can be compared with similar compounds such as:

Benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] stands out due to its unique combination of functional groups and its diverse range of applications in scientific research and industry.

Biological Activity

Benzoic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting various biological activities. The compound benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- (CAS No. 351891-58-2) is of particular interest due to its potential therapeutic applications. This article explores its biological activity, focusing on antibacterial properties and mechanisms of action.

  • Molecular Formula : C29H20N4O10
  • Molecular Weight : 584.5 g/mol
  • LogP : 5.3 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 4/10

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of benzoic acid derivatives against various bacterial strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Isoniazid0.25

These results indicate that benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- exhibits promising antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other clinical conditions .

The mechanism by which benzoic acid derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis. Specifically, the nitro group in the structure may play a crucial role in the activation of reactive nitrogen species that damage bacterial DNA and proteins .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university investigated the antimicrobial properties of various benzoic acid derivatives, including the compound . The findings revealed that:

  • The compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli.
  • The structure-activity relationship suggested that modifications to the nitrobenzoyl moiety could enhance antibacterial potency.

Clinical Relevance

Another research effort focused on the clinical implications of using such compounds as alternatives to traditional antibiotics due to rising antibiotic resistance. The ability of benzoic acid derivatives to combat resistant strains was emphasized, making them candidates for further development in antibiotic therapies .

Properties

CAS No.

144334-82-7

Molecular Formula

C29H20N4O10

Molecular Weight

584.5 g/mol

IUPAC Name

5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)

InChI Key

MEUQDIYTPKRQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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